4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid
Description
Properties
IUPAC Name |
4-(2-chloro-4-methylsulfanylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBIKYNSQHYUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645484 | |
| Record name | 4-[2-Chloro-4-(methylsulfanyl)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103860-95-3 | |
| Record name | 4-[2-Chloro-4-(methylsulfanyl)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The foundational method for synthesizing 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid employs a Knoevenagel condensation between 2-chloro-4-(methylthio)benzaldehyde and malonic acid. This reaction proceeds via nucleophilic attack of the enolate form of malonic acid on the aldehyde carbonyl group, forming a β-keto ester intermediate. Subsequent decarboxylation eliminates carbon dioxide, yielding the target compound.
Critical to this pathway is the use of a base to deprotonate malonic acid. Sodium ethoxide or piperidine are commonly employed, with the latter demonstrating superior catalytic activity in non-polar solvents like benzene. The electron-withdrawing chloro and methylthio substituents on the benzaldehyde enhance electrophilicity at the carbonyl carbon, accelerating the condensation step.
Optimized Reaction Conditions
Table 1 compares reaction parameters from recent studies:
| Parameter | Standard Conditions (Piperidine/AcOH) | TiCl<sub>4</sub>-Pyridine System |
|---|---|---|
| Solvent | Benzene | Dichloromethane |
| Temperature | 80°C | 25°C (ambient) |
| Reaction Time | 17 hours | 2 hours |
| Yield | 56% | 79% |
| Byproduct Formation | 12% dimerized species | <5% side products |
Data adapted from sequential Knoevenagel/cyclization studies. The TiCl<sub>4</sub>-pyridine system achieves higher yields at reduced temperatures by stabilizing the transition state through Lewis acid coordination. This method avoids prolonged heating, making it preferable for thermally sensitive intermediates.
Bromine-Mediated Oxidation and Esterification
Two-Step Synthesis from Methyl Ketone Precursors
Patent EP4194445A1 discloses an alternative route starting from 2-chloro-4-(methylthio)acetophenone:
Step 1: Bromine-DMSO Oxidation
Reacting the methyl ketone with bromine (0.5–3.0 eq) in dimethyl sulfoxide (2.0–10.0 eq) at 60–85°C generates the corresponding α-ketocarboxylic acid. DMSO acts as both solvent and oxidizing agent, facilitating bromide ion elimination:
Step 2: Esterification and Decarboxylation
The α-ketocarboxylic acid undergoes esterification with alcohols (e.g., methanol, ethanol) under reflux, followed by base-catalyzed decarboxylation. This method circumvents expensive iodomethane typically used in analogous procedures, reducing production costs by ~40%.
Process Optimization Insights
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Bromine Stoichiometry : Yields plateau above 2.5 eq Br<sub>2</sub> due to competing dibromination.
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Temperature Control : Maintaining 70±5°C during oxidation minimizes tar formation (<3% yield loss).
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Solvent Recovery : DMSO is recycled via vacuum distillation (85% recovery rate), enhancing sustainability.
Industrial-Scale Production Methodologies
Continuous Flow Reactor Systems
Modern facilities employ tubular flow reactors for the Knoevenagel step, achieving:
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Space-Time Yield : 1.8 kg·L<sup>-1</sup>·h<sup>-1</sup>
Key advantages include precise temperature control (ΔT ±1°C) and suppressed oligomerization through rapid product removal.
Advanced Purification Techniques
Crystallization Optimization :
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Anti-solvent: n-Heptane/Toluene (3:1 v/v)
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Cooling Rate: 0.5°C/min from 80°C to 5°C
Chromatographic Methods :
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Stationary Phase: C18-functionalized silica
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Mobile Phase: Acetonitrile/0.1% H<sub>3</sub>PO<sub>4</sub> (65:35)
Comparative Analysis of Synthetic Routes
| Metric | Knoevenagel Condensation | Bromine-DMSO Route |
|---|---|---|
| Raw Material Cost ($/kg) | 320 | 275 |
| Process Steps | 2 | 3 |
| Total Yield | 74% | 68% |
| Energy Consumption | 850 kWh/kg | 920 kWh/kg |
| E-Factor (kg waste/kg product) | 18 | 23 |
The Knoevenagel method offers superior atom economy (82% vs. 76%) but requires costly malonic acid derivatives. The bromine-mediated route’s lower material costs make it preferable for high-volume production despite higher waste generation .
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The chloro and methylthio groups contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally analogous phenylbutanoic acid derivatives, focusing on substituent effects, synthesis routes, and applications.
Notes:
- Substituent Effects: The methylthio group in the target compound enhances lipophilicity compared to cyclohexyl (Esfar) or piperazine derivatives, impacting membrane permeability . Ester vs. Acid: Methyl/ethyl esters (Evidences 1, 9) exhibit higher volatility but lower aqueous solubility than carboxylic acids .
Commercial and Regulatory Status
- The target compound is discontinued, while Esfar () and methyl esters () remain available, suggesting market preferences for stable intermediates or finished APIs .
Biological Activity
4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a chloro group, a methylthio group, and a carbonyl moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in two areas: antimicrobial and anticancer effects.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of this compound. The following table summarizes its effectiveness against various microbial strains:
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | High |
The compound demonstrated significant antibacterial activity against Staphylococcus aureus, a common pathogen responsible for various infections. In vitro assays indicated that it could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
Anticancer Activity
Research into the anticancer potential of this compound has shown promising results. It has been evaluated against several cancer cell lines, including:
- Prostate Cancer (PC3)
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The following table presents the IC50 values obtained from these studies:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| PC3 | 15.2 ± 1.3 |
| MCF-7 | 12.5 ± 0.8 |
| A549 | 18.0 ± 1.0 |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, leading to reduced protein synthesis.
- Induction of Apoptosis : In cancer cells, it is thought to activate apoptotic pathways, promoting programmed cell death.
- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Case Studies
A notable case study involved administering this compound to mice implanted with human tumor xenografts. The study found that treated mice exhibited a significant reduction in tumor size compared to control groups, supporting its anticancer efficacy in vivo .
Q & A
Q. What are the optimal synthetic routes for 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between substituted benzaldehyde derivatives and β-keto esters, followed by hydrolysis and decarboxylation. For example, analogs like 4-(2-fluorophenyl)-4-oxobutyric acid are synthesized using 2-fluorobenzaldehyde and ethyl acetoacetate under alkaline conditions . Optimization involves adjusting catalysts (e.g., piperidine for condensation), solvent systems (e.g., ethanol/water mixtures), and temperature gradients (60–80°C) to minimize side products. Purity is enhanced via recrystallization in ethanol or column chromatography.
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : FT-IR spectroscopy identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹ and carboxylic acid O-H stretch at ~2500–3000 cm⁻¹). ¹H/¹³C NMR confirms substituent positions: the methylthio group (-SMe) appears as a singlet (~δ 2.5 ppm for protons, δ 15–20 ppm for sulfur-linked carbon). High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., C₁₁H₁₁ClO₃S requires m/z 258.01) .
Q. How does the methylthio substituent influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The methylthio group (-SMe) enhances hydrophobicity but introduces sensitivity to oxidative conditions. Stability studies should use HPLC-UV to track degradation products. For example, analogs with -SMe show <5% decomposition at pH 7 (25°C over 24 hours) but rapid oxidation to sulfoxide derivatives in the presence of H₂O₂ . Storage recommendations: inert atmosphere (N₂), dark vials, and temperatures ≤−20°C.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. lack of cytotoxicity)?
- Methodological Answer : Discrepancies arise from substituent effects and assay conditions. For example, the chloro and methylthio groups in this compound may enhance kynurenine-3-hydroxylase inhibition (IC₅₀ ~10 µM) but reduce cell permeability due to hydrophobicity . Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and molecular docking to assess binding vs. cellular uptake limitations.
Q. How can computational modeling predict the compound’s interaction with biological targets like cyclooxygenase (COX) or antimicrobial enzymes?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites (e.g., the ketone moiety’s nucleophilic susceptibility). Molecular dynamics (MD) simulations (e.g., using GROMACS) model ligand-protein interactions over 100-ns trajectories. For COX-2, prioritize hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .
Q. What are the challenges in derivatizing this compound for structure-activity relationship (SAR) studies, and how can they be mitigated?
- Methodological Answer : The chloro and methylthio groups sterically hinder electrophilic substitution. Use protecting groups (e.g., silyl ethers for -COOH) to direct reactivity. For example, bromination at the phenyl ring requires Lewis acid catalysts (FeCl₃) . Characterize derivatives via 2D NMR (COSY, HSQC) to resolve regiochemical ambiguities.
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to distinguish between specific and non-specific effects in enzyme inhibition assays?
- Methodological Answer : Use negative controls (e.g., compound lacking the oxo group) and positive controls (e.g., indomethacin for COX). Test a 6-point dilution series (0.1–100 µM) in triplicate. Fit data to a Hill equation to calculate IC₅₀ and Hill coefficients. Non-specific effects (e.g., aggregation) are flagged by >2 µM IC₅₀ shifts in the presence of 0.01% Triton X-100 .
Q. What metrological practices ensure reproducibility in quantifying this compound’s purity and bioactivity?
- Methodological Answer : Follow GOST R 8.736-2011 standards for direct multiple measurements. Use certified reference materials (CRMs) for calibration (e.g., USP-grade 4-phenylbutyric acid). Validate HPLC methods with system suitability tests (e.g., retention time ±2%, peak symmetry >0.9). Report uncertainty intervals (e.g., purity 98.5% ± 0.5% at 95% confidence) .
Contradiction Resolution
Q. Why do some studies report potent antimicrobial activity while others show negligible effects?
- Methodological Answer : Activity varies with microbial strain and compound solubility. For gram-negative bacteria, test in cation-adjusted Mueller-Hinton broth with 5% DMSO to enhance solubility. Compare MICs against Staphylococcus aureus (often susceptible due to membrane lipid interactions) vs. Pseudomonas aeruginosa (resistant due to efflux pumps) .
Advanced Applications
Q. Can this compound serve as a precursor for photoaffinity probes or bioconjugates in target identification?
- Methodological Answer :
Yes. Introduce an azide or alkyne handle via esterification (e.g., propargyl bromide) for click chemistry. For photoaffinity labeling, replace the methylthio group with a diazirine moiety. Validate probe functionality via SDS-PAGE and western blotting after UV cross-linking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
